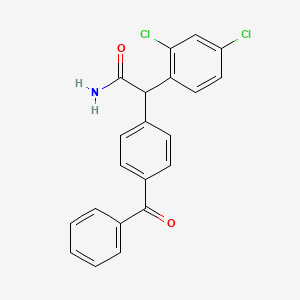

2-(4-Benzoylphenyl)-2-(2,4-dichlorophenyl)acetamide

Description

2-(4-Benzoylphenyl)-2-(2,4-dichlorophenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a benzoyl group and a dichlorophenyl group attached to an acetamide backbone

Properties

IUPAC Name |

2-(4-benzoylphenyl)-2-(2,4-dichlorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15Cl2NO2/c22-16-10-11-17(18(23)12-16)19(21(24)26)13-6-8-15(9-7-13)20(25)14-4-2-1-3-5-14/h1-12,19H,(H2,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HREGLHXMYYAVSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(C3=C(C=C(C=C3)Cl)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzoylphenyl)-2-(2,4-dichlorophenyl)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-benzoylphenyl and 2,4-dichlorophenyl compounds.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent, temperature, and catalysts to facilitate the formation of the desired product.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzoylphenyl)-2-(2,4-dichlorophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Catalysts: Catalysts like palladium on carbon (Pd/C) and platinum (Pt) may be employed to facilitate reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:

Research indicates that compounds similar to 2-(4-Benzoylphenyl)-2-(2,4-dichlorophenyl)acetamide exhibit various biological activities, including anti-inflammatory and analgesic effects. This compound is being investigated for its potential as an anti-diabetic agent, similar to other acetamide derivatives that have shown efficacy in enzyme inhibition studies against alpha-glucosidase and alpha-amylase .

Case Study:

A study on benzothiazine derivatives demonstrated significant anti-diabetic properties through enzyme inhibition assays and molecular docking studies. The results indicated that these compounds could effectively reduce blood glucose levels in diabetic models, suggesting a similar potential for this compound .

Enzyme Inhibition:

The compound has been explored for its ability to inhibit enzymes related to metabolic disorders. For instance, its structural analogs have shown promise as inhibitors of acetylcholinesterase, which is crucial for managing conditions like Alzheimer’s disease .

Data Table: Enzyme Inhibition Studies

| Compound | Target Enzyme | Inhibition Rate (%) | Reference |

|---|---|---|---|

| 2-(4-Benzoylphenyl)-... | Alpha-Glucosidase | TBD | |

| Benzothiazine Derivative | Acetylcholinesterase | TBD |

Industrial Applications

Material Science:

In industrial settings, the compound is utilized in the development of new materials and chemical processes. Its unique chemical structure allows it to serve as a reagent or intermediate in organic synthesis, enhancing the efficiency of chemical reactions in various applications .

Mechanism of Action

The mechanism of action of 2-(4-Benzoylphenyl)-2-(2,4-dichlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.

Pathways: Biological pathways affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

2-(4-Benzoylphenyl)-2-phenylacetamide: A similar compound with a phenyl group instead of a dichlorophenyl group.

2-(4-Benzoylphenyl)-2-(2,4-dichlorophenyl)ethanone: A related compound with an ethanone backbone.

Uniqueness

2-(4-Benzoylphenyl)-2-(2,4-dichlorophenyl)acetamide is unique due to the presence of both benzoyl and dichlorophenyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

2-(4-Benzoylphenyl)-2-(2,4-dichlorophenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various therapeutic applications, supported by relevant research findings and data.

The compound is characterized by the presence of a benzoyl group and dichlorophenyl moiety, contributing to its pharmacological properties. It is primarily utilized as a reagent in organic synthesis and has been investigated for its interactions with biological systems.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may modulate various biological pathways, leading to its therapeutic effects. Key mechanisms include:

- Inhibition of Pro-inflammatory Cytokines : Studies have indicated that similar compounds exhibit significant inhibition of TNF-α and IL-6, which are critical mediators in inflammatory responses .

- Anticancer Activity : The compound's structure suggests potential anticancer properties, as it may induce apoptosis in tumor cells by activating caspase pathways .

Biological Activity Studies

Research has focused on evaluating the biological activities of this compound across different models. Below are summarized findings from various studies:

Case Studies

- Anti-inflammatory Effects : A study demonstrated that this compound significantly inhibited the production of pro-inflammatory cytokines in LPS-stimulated human peripheral blood mononuclear cells, suggesting its potential as a therapeutic agent for inflammatory diseases .

- Anticancer Activity : In vitro studies on cancer cell lines (A549 and C6) revealed that the compound could direct tumor cells towards apoptosis, a crucial mechanism for anticancer action. The evaluation involved MTT assays and analysis of DNA synthesis .

- Anticonvulsant Properties : In animal models, derivatives of this compound were tested for anticonvulsant activity, revealing protective effects against seizures in the MES model at varying dosages .

Q & A

Q. How can researchers optimize the synthesis of 2-(4-Benzoylphenyl)-2-(2,4-dichlorophenyl)acetamide to improve yield and purity?

- Methodological Answer : Multi-step synthesis optimization requires systematic screening of reaction conditions (e.g., solvent polarity, temperature, catalysts). For example, modifying the stoichiometry of intermediates like 4-benzoylphenyl or 2,4-dichlorophenyl precursors can reduce side reactions. Fractional crystallization or chromatography (e.g., HPLC) can enhance purity. Factorial design experiments (e.g., varying reaction time and catalyst loading) help identify optimal conditions .

Q. What analytical techniques are critical for validating the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic methods:

- NMR : Confirm aromatic proton environments and amide proton shifts.

- IR : Verify carbonyl (C=O) stretching frequencies (~1650–1700 cm⁻¹).

- Mass spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns.

Cross-validate with single-crystal X-ray diffraction to resolve dihedral angles between aromatic rings and amide groups, as demonstrated in analogous acetamide structures .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures.

- Hygroscopicity tests : Expose samples to controlled humidity (e.g., 40–80% RH) and monitor mass changes.

- Light sensitivity : Use UV-Vis spectroscopy to track degradation under UV irradiation.

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity in novel chemical reactions?

- Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. Tools like the ICReDD platform integrate reaction path searches with experimental feedback loops, narrowing optimal conditions for reactions involving dichlorophenyl or benzoylphenyl groups . Pair this with molecular docking to explore interactions with biological targets (e.g., enzyme active sites).

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Use X-ray crystallography as a definitive validation tool for bond lengths and angles. For example, discrepancies in NMR aromatic splitting patterns can arise from dynamic conformational changes; crystallography provides static structural snapshots . Additionally, dynamic NMR experiments at varied temperatures can resolve rotational barriers in amide groups.

Q. What experimental designs are suitable for studying hydrogen-bonding networks in crystalline forms?

- Methodological Answer : Design temperature-dependent crystallography experiments to track hydrogen-bonding variations (e.g., N–H⋯O interactions). Compare packing motifs with analogous compounds (e.g., 2-(4-chlorophenyl)acetamide) to identify trends in layer formation parallel to crystallographic planes .

Q. How can researchers evaluate the environmental persistence or degradation pathways of this compound?

- Methodological Answer : Conduct biodegradation assays using microbial consortia and track metabolite formation via LC-MS. Pair with computational QSAR models to predict hydrolysis or photolysis rates. For example, chlorinated aromatic groups may resist microbial breakdown, requiring advanced oxidation processes (AOPs) for remediation .

Data-Driven Research Considerations

Q. What statistical approaches are effective for optimizing reaction parameters in multi-step syntheses?

- Methodological Answer : Apply response surface methodology (RSM) or Taguchi designs to systematically vary factors (e.g., temperature, solvent ratio). For instance, a 3² factorial design could optimize the coupling efficiency of dichlorophenyl and benzoylphenyl intermediates while minimizing byproducts .

Q. How can researchers address low reproducibility in biological activity assays involving this compound?

- Methodological Answer : Standardize assay protocols:

- Use positive controls (e.g., known enzyme inhibitors).

- Validate cell line viability and receptor expression levels via qPCR.

- Apply Z-factor analysis to quantify assay robustness and minimize false positives/negatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.